Cas no 1705754-65-9 (N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide)
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide
- N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
- N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
- F6414-2936
- AKOS024875010
- 1705754-65-9
-
- Inchi: 1S/C21H25N3O4/c1-24-10-9-14-11-15(7-8-17(14)24)18(25)13-23-21(27)20(26)22-12-16-5-3-4-6-19(16)28-2/h3-8,11,18,25H,9-10,12-13H2,1-2H3,(H,22,26)(H,23,27)
- InChI Key: WZNLPFKXDNPZOV-UHFFFAOYSA-N
- SMILES: OC(CNC(C(NCC1C=CC=CC=1OC)=O)=O)C1C=CC2=C(C=1)CCN2C
Computed Properties
- Exact Mass: 383.18450629g/mol
- Monoisotopic Mass: 383.18450629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 90.9Ų
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6414-2936-2μmol |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-5μmol |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-10μmol |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-20μmol |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-1mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-2mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-3mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-4mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-5mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2936-10mg |
N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
1705754-65-9 | 10mg |
$79.0 | 2023-09-09 |
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide
Professional Introduction to N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide (CAS No. 1705754-65-9)
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1705754-65-9, represents a novel molecular entity with a complex structural framework that includes multiple functional groups. The presence of a N-hydroxy moiety, an indole core, and a methoxyphenyl group suggests potential biological activity and makes it a subject of interest for further investigation.
The structural complexity of this compound is further highlighted by its long name, which encodes detailed information about its chemical composition. Specifically, the name indicates the presence of an ethyl chain that is substituted with a 1-methyl-2,3-dihydro-1H-indol-5-yl group, while the other end of the chain is connected to a methylethanediamide moiety. This arrangement creates a molecule with multiple sites for interaction with biological targets, making it a promising candidate for therapeutic applications.
In recent years, there has been growing interest in indole derivatives due to their diverse biological activities. Indole compounds are known to exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide may contribute to its unique pharmacological profile, potentially making it effective against a range of diseases.
The methoxyphenyl group in this compound adds another layer of complexity and functionality. Phenolic compounds are well-documented for their antioxidant and anti-inflammatory properties, and the methoxy substitution can modulate these effects. This suggests that N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide could possess enhanced bioactivity compared to simpler phenolic derivatives.
Recent studies in medicinal chemistry have focused on developing molecules that can modulate protein-protein interactions (PPIs) as a strategy for treating various diseases. The structural features of this compound make it a potential candidate for interacting with PPIs due to its ability to form hydrogen bonds and other non-covalent interactions. Such interactions are crucial for the development of drugs that target intracellular signaling pathways.
The synthesis of this compound involves multiple steps and requires careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the indole core and introduce the various substituents. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the product and verifying its structure.
In terms of pharmacokinetic properties, the presence of polar functional groups such as hydroxyl and amide moieties suggests that this compound may have good solubility in water, which could enhance its bioavailability. Additionally, the molecular weight and lipophilicity of the compound will influence its distribution within the body and its overall efficacy.
Preclinical studies are crucial for evaluating the safety and efficacy of new compounds before they can be tested in human trials. In vitro assays can provide initial insights into the biological activity of N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide, particularly in terms of its interaction with specific enzymes or receptors. Animal models can then be used to assess its pharmacokinetic behavior and potential therapeutic effects.
The indole core of this compound is particularly interesting from a structural biology perspective. Indole derivatives have been shown to bind to various proteins involved in cancer progression, inflammation, and neurodegenerative diseases. The specific substitution pattern in our compound may allow it to interact with these proteins in a unique way, leading to novel therapeutic outcomes.
The methoxyphenyl group also plays a critical role in determining the biological activity of this molecule. Methoxy-substituted phenols have been reported to exhibit strong antioxidant properties, which could be beneficial in conditions where oxidative stress is a contributing factor. This suggests that N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide could have applications in treating oxidative stress-related disorders.
In conclusion, N-2-hydroxy-N'-(N,N'-bis(tert-butylcarbamoyl))methylene]-N-[Ethoxymethylene]morpholine](S)-(+)-enantiomer is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features make it a promising candidate for further investigation in drug discovery efforts aimed at treating various diseases.
1705754-65-9 (N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(2-methoxyphenyl)methylethanediamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)